molecular formula C15H18O3 B12095209 Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate

Cat. No.: B12095209
M. Wt: 246.30 g/mol
InChI Key: FBOCVSINUYYOHW-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group attached to a but-1-ynyl chain, which is further substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate typically involves multi-step organic reactions. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired product. The reaction conditions often require the use of strong acids and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate

InChI

InChI=1S/C15H18O3/c1-15(2,11-17-3)10-9-12-5-7-13(8-6-12)14(16)18-4/h5-8H,11H2,1-4H3

InChI Key

FBOCVSINUYYOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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